molecular formula C10H7NNa2O9S3 B149225 Disodium 8-amino-1,3,6-naphthalenetrisulfonate CAS No. 5398-34-5

Disodium 8-amino-1,3,6-naphthalenetrisulfonate

Cat. No.: B149225
CAS No.: 5398-34-5
M. Wt: 427.3 g/mol
InChI Key: KHJANRFXWPPWEL-UHFFFAOYSA-L
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Description

The polyanionic dye ANTS with an amino group that can be coupled to an aldehyde or ketone group to form a Schiff base. The Schiff base is usually chemically reduced by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaB(CN)H3) to form a stable conjugate. ANTS is a polar tracer that is often used in combination with the cationic quencher DPX (#6271) for membrane fusion or permeability assays, including complement-mediated immune lysis.

Scientific Research Applications

Synthesis and Complexation

Disodium 8-amino-1,3,6-naphthalenetrisulfonate has been utilized in the synthesis of novel ligands and their complexation with various metal ions. For example, a novel vic-dioxime ligand synthesized from this compound showed antimicrobial activity against several fungi when complexed with metals like Cu II, Ni II, Zn II, and Cd II (Kurtoglu et al., 2008).

Fluorescence Probing

This compound has been used in fluorescence probing to monitor molecular mobility and chemical changes. It was instrumental in studying the sol−gel silica thin film deposition process, providing insights into the molecular dynamics of this process (Huang et al., 2000).

Inhibition of Angiogenesis

In the field of medical research, this compound has shown promise in inhibiting intra-tumoral angiogenesis and glioma growth, offering potential therapeutic avenues in cancer treatment (Cuevas et al., 1999).

Study of Reversed Micelles

It has been used to study the clustering of reversed micelles in aerosol OT systems. This research provided valuable information on nonradiative energy transfer and micellar dynamics (Hasegawa et al., 1996).

Environmental Analysis

This compound plays a role in environmental science, particularly in the analysis of industrial effluents. It has been used in methods to extract and determine various sulfonates in wastewater, aiding in pollution monitoring and control (Alonso et al., 1999).

Catalysis

In the field of chemistry, it has been used to create new catalytic materials. For instance, a charge-assisted hydrogen-bonded framework utilizing this compound was developed as a novel Brønsted acid catalyst for various chemical reactions (Kuznetsova et al., 2020).

Future Directions

ANTS has been demonstrated to be useful in the determination of water permeability in red blood cell ghosts and kidney collecting tubes . It also allows for complex mixtures to be separated via capillary electrophoresis , indicating potential applications in biochemical research and analysis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Disodium 8-amino-1,3,6-naphthalenetrisulfonate can be achieved through the sulfonation of 8-amino-1,3,6-naphthalenetrisulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "8-amino-1,3,6-naphthalenetrisulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 8-amino-1,3,6-naphthalenetrisulfonic acid in sulfuric acid to form a solution.", "Add sulfuric acid dropwise to the solution while stirring until the temperature reaches 50-60°C.", "Continue stirring the solution for 2-3 hours at 50-60°C.", "Cool the solution to room temperature and slowly add water to the solution while stirring.", "Add sodium hydroxide to the solution until the pH reaches 7-8.", "Filter the resulting solid and wash with water.", "Dry the solid in an oven at 60-70°C.", "Crush the dried solid to obtain Disodium 8-amino-1,3,6-naphthalenetrisulfonate." ] }

CAS No.

5398-34-5

Molecular Formula

C10H7NNa2O9S3

Molecular Weight

427.3 g/mol

IUPAC Name

disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate

InChI

InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2

InChI Key

KHJANRFXWPPWEL-UHFFFAOYSA-L

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

5398-34-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 8-amino-1,3,6-naphthalenetrisulfonate
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